molecular formula C5H2Cl2N2O2 B12956189 3,6-Dichloro-2-nitropyridine

3,6-Dichloro-2-nitropyridine

Cat. No.: B12956189
M. Wt: 192.98 g/mol
InChI Key: SSVSIBXCCUEZGG-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-nitropyridine typically involves the nitration of 2,6-dichloropyridine. One common method includes the reaction of 2,6-dichloropyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dichloro-2-nitropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 2,6-Dichloro-3-nitropyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine

Comparison: 3,6-Dichloro-2-nitropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its fluorinated analogs, it exhibits different chemical and biological properties due to the presence of chlorine atoms instead of fluorine .

Properties

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

IUPAC Name

3,6-dichloro-2-nitropyridine

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H

InChI Key

SSVSIBXCCUEZGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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